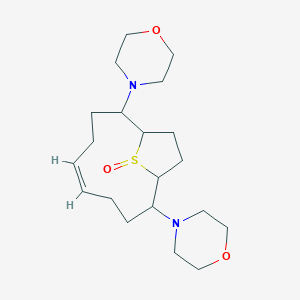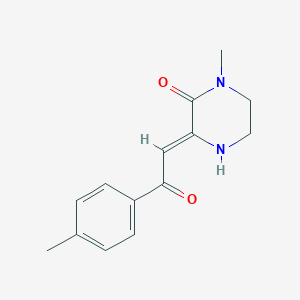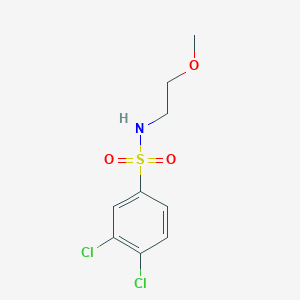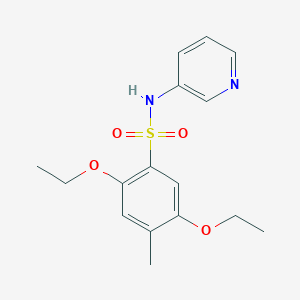
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide, also known as DMTS, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. In
作用机制
The mechanism of action of 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This compound has been shown to cause DNA damage and activate cell death pathways in cancer cells. In neuroprotection, this compound has been found to increase the expression of antioxidant enzymes and reduce the production of ROS, thereby protecting neurons from oxidative damage. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes and inhibit bacterial DNA synthesis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and activate apoptosis. In neuroprotection, this compound has been found to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, and reduce the production of ROS. In antimicrobial activity, this compound has been found to inhibit the growth of both Gram-positive and Gram-negative bacteria, including MRSA and E. coli.
实验室实验的优点和局限性
One advantage of using 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide in lab experiments is its relative ease of synthesis and availability. Additionally, this compound exhibits potent biological activity at relatively low concentrations, making it a cost-effective research tool. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide. One area of interest is the development of this compound-based therapeutics for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential toxicity. Furthermore, the antimicrobial activity of this compound could be further explored for the development of new antibiotics. Finally, the potential use of this compound as a research tool in other fields such as immunology and microbiology could also be investigated.
Conclusion:
In conclusion, this compound is a heterocyclic compound with unique chemical properties and potential applications in scientific research. Its ease of synthesis, potent biological activity, and potential therapeutic applications make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action and potential toxicity, as well as to explore its potential applications in other fields.
合成方法
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide can be synthesized by the reaction of 1,3-dithiolane-2-thione with morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized with hydrogen peroxide to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学研究应用
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been found to induce cell death in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, this compound has been shown to protect neurons against oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease. Furthermore, this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
属性
CAS 编号 |
174198-16-4 |
|---|---|
分子式 |
C12H7ClFN5O5S |
分子量 |
382.6 g/mol |
IUPAC 名称 |
(5Z)-2,9-dimorpholin-4-yl-13λ4-thiabicyclo[8.2.1]tridec-5-ene 13-oxide |
InChI |
InChI=1S/C20H34N2O3S/c23-26-19-7-8-20(26)18(22-11-15-25-16-12-22)6-4-2-1-3-5-17(19)21-9-13-24-14-10-21/h1-2,17-20H,3-16H2/b2-1- |
InChI 键 |
OREAGBASRSWWGD-UPHRSURJSA-N |
手性 SMILES |
C/1CC(C2CCC(S2=O)C(CC/C=C1)N3CCOCC3)N4CCOCC4 |
SMILES |
C1CC(C2CCC(S2=O)C(CCC=C1)N3CCOCC3)N4CCOCC4 |
规范 SMILES |
C1CC(C2CCC(S2=O)C(CCC=C1)N3CCOCC3)N4CCOCC4 |
同义词 |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)

